[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol
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Overview
Description
[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[410]heptan-1-yl]methanol is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of [(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as sulfonyl groups.
Scientific Research Applications
[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol can be compared with other similar compounds, such as:
[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol: This compound shares a similar bicyclic structure but differs in its functional groups and substituents.
[(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol]:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C20H23NO3S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
[(1R,6S)-3-(4-methylphenyl)sulfonyl-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C20H23NO3S/c1-16-7-9-18(10-8-16)25(23,24)21-12-11-20(13-19(20,14-21)15-22)17-5-3-2-4-6-17/h2-10,22H,11-15H2,1H3/t19-,20-/m1/s1 |
InChI Key |
XABWKVONECHRQD-WOJBJXKFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@]3(C[C@@]3(C2)CO)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)CO)C4=CC=CC=C4 |
Origin of Product |
United States |
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